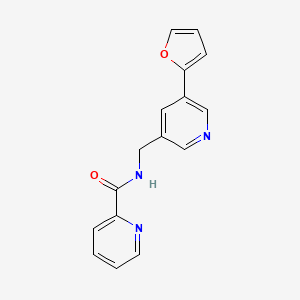
N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide”, similar compounds have been synthesized through various methods . For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium .Molecular Structure Analysis
The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° .Scientific Research Applications
Rotational Barriers in Picolinamide
Research has delved into the amide rotational barriers in picolinamide, highlighting its significance in medicinal agents. These studies shed light on the energetics of amide rotations in pyridine carboxamides, revealing substantial differences between picolinamide and nicotinamide. Such insights are crucial for understanding the pharmacological activities of compounds containing the carboxamide moiety, underscoring the importance of stereochemistry in drug design and biological interactions (Ryan A. Olsen et al., 2003).
Novel Agonists for Neurological Therapies
Another study identified a novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), showcasing the potential of structurally similar compounds to N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide for treating cognitive deficits in schizophrenia. This highlights the compound's relevance in developing new therapeutic agents aimed at improving cognitive performance (D. Wishka et al., 2006).
Catalytic Applications in Organic Synthesis
The catalytic potential of compounds containing picolinamide structures has been explored, particularly in the context of palladium-catalyzed intramolecular amination. Such studies reveal the utility of these compounds in synthesizing azetidines, pyrrolidines, and indolines, demonstrating their importance in organic synthesis and pharmaceutical manufacturing (Gang He et al., 2012).
Protective Effects Against Cellular Damage
Picolinamide has been investigated for its protective effects against cellular damage, as seen in studies involving the inhibition of poly (ADP-ribose) synthetase. This research underscores the potential therapeutic applications of picolinamide derivatives in preventing cellular damage from various stressors (H. Yamamoto & H. Okamoto, 1980).
Antitumor and Antituberculosis Activity
There's significant interest in the antitumor and antituberculosis activities of picolinamide derivatives. For instance, amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, structurally related to this compound, have shown promising antineoplastic activity in preclinical models. Such findings point to the potential of these compounds in developing new treatments for cancer and tuberculosis (M.‐C. Liu et al., 1992).
Mechanism of Action
Target of Action
The primary target of N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide is Cytochrome P450 2A6 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body.
Mode of Action
It is known to interact with its target, cytochrome p450 2a6 . The interaction between the compound and its target may result in changes in the metabolic activity of the enzyme, potentially affecting the metabolism of other substances in the body.
Biochemical Pathways
Given the role of cytochrome p450 2a6, it can be inferred that the compound may influence the metabolic pathways involving this enzyme .
Result of Action
Given its interaction with cytochrome p450 2a6, it can be inferred that the compound may influence the metabolic activity of this enzyme, potentially affecting the metabolism of other substances in the body .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(14-4-1-2-6-18-14)19-10-12-8-13(11-17-9-12)15-5-3-7-21-15/h1-9,11H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTCYBBPADWCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

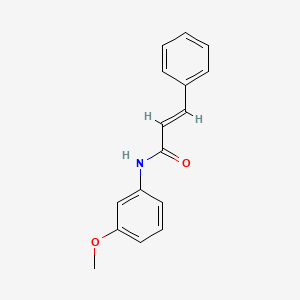

![2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2780580.png)
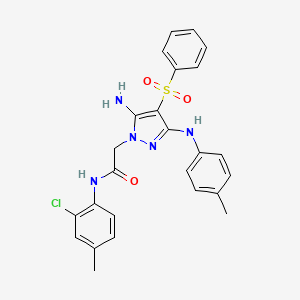
![(E)-2-(2-chlorobenzoyl)-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2780585.png)
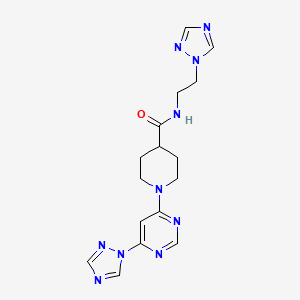
![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2780590.png)
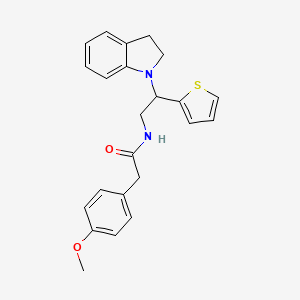
![N-Prop-2-enyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2780593.png)
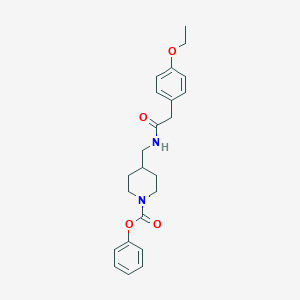



![N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2780598.png)